Predicted Electrophilic Reactivity: GSH Half-Life (t1/2) Additive Hammett Model
The reactivity of N-(2,5-difluorophenyl)prop-2-enamide toward biological thiols is predicted using an additive Hammett linear free-energy relationship established from experimentally measured GSH half-lives of mono-substituted N-arylacrylamides [1]. The target compound contains ortho-fluoro (σp- = 0.19) and meta-fluoro (σm = 0.34) substituents, each contributing independently to enhance electrophilicity relative to the parent unsubstituted N-phenylacrylamide [2]. Based on the additivity of substituent effects on log kGSH validated in the foundational study, the predicted GSH half-life for N-(2,5-difluorophenyl)prop-2-enamide is approximately 44 minutes, compared to 179 minutes for N-phenylacrylamide, 110 minutes for N-(2-fluorophenyl)acrylamide, and 72 minutes for N-(3-fluorophenyl)acrylamide [1].
| Evidence Dimension | GSH half-life (t1/2) as surrogate for cysteine-targeting warhead reactivity |
|---|---|
| Target Compound Data | Predicted GSH t1/2 ≈ 44 min; predicted log kGSH ≈ -1.28 M-1 s-1 (additive Hammett estimate from ortho-F and meta-F contributions) |
| Comparator Or Baseline | N-phenylacrylamide (parent): GSH t1/2 = 179 ± 18 min, log kGSH = -1.89 M-1 s-1. N-(2-fluorophenyl)acrylamide: GSH t1/2 = 110 min, log kGSH = -1.68. N-(3-fluorophenyl)acrylamide: GSH t1/2 = 71.6 min, log kGSH = -1.49. N-(4-fluorophenyl)acrylamide: GSH t1/2 = 159 min, log kGSH = -1.84. |
| Quantified Difference | Predicted ~4.1-fold faster GSH addition vs. parent N-phenylacrylamide; ~2.5-fold faster vs. N-(2-fluorophenyl)acrylamide; ~1.6-fold faster vs. N-(3-fluorophenyl)acrylamide; ~3.6-fold faster vs. N-(4-fluorophenyl)acrylamide. |
| Conditions | GSH at 5 mM, pH 7.4 phosphate buffer (37 °C), 1.0–1.5% DMSO; pseudo-first-order kinetic analysis by LC/MS (Cee et al., 2015). Prediction based on additive Hammett σ constants derived from linear regression of log kGSH vs. σp- and σm (R2 = 0.80 for ortho series; R2 = 0.77 for meta series). |
Why This Matters
Covalent warhead reactivity must be balanced to achieve prolonged target engagement while minimizing off-target cysteine modification; the 2,5-difluoro configuration provides a quantitatively distinct reactivity window that is inaccessible to any single mono-fluoro substitution, enabling finer tuning of covalent inhibitor selectivity profiles.
- [1] Cee VJ, Volak LP, Chen Y, Bartberger MD, Tegley C, Arvedson T, et al. Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. J Med Chem. 2015;58(23):9171-9178. Table 2. View Source
- [2] Cee VJ, et al. J Med Chem 2015, 58, 9171–9178. Hammett constants: ortho-F σp- = 0.19; meta-F σm = 0.34. Data from Table 2 and Supporting Information. View Source
